molecular formula C16H24N2O B5210645 4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide

4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide

Cat. No. B5210645
M. Wt: 260.37 g/mol
InChI Key: LNUVVRQRHUQQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide, also known as A-796260, is a potent and selective agonist of the cannabinoid receptor type 2 (CB2). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.

Mechanism of Action

4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide acts as a selective agonist of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. CB2 activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in reduced inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating CB2 receptors.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in preclinical models of inflammatory bowel disease, multiple sclerosis, and neuropathic pain. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a potent and selective agonist of the CB2 receptor, making it a valuable tool for studying the role of CB2 in various diseases. However, this compound has some limitations. It is a synthetic compound, which may limit its translational potential. Additionally, the effects of this compound may differ in humans compared to preclinical models.

Future Directions

There are several future directions for 4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide research. One potential direction is to investigate the effects of this compound in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to determine its translational potential. Additionally, further research is needed to understand the long-term effects of this compound on the immune system and peripheral tissues.

Synthesis Methods

4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 4-chlorobenzonitrile with 2-bromo-1-methyl-4-piperidinol to form 4-chloro-N-(1-methyl-4-piperidinyl)benzamide. This intermediate is then reacted with isopropylmagnesium bromide to form this compound. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

4-isopropyl-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticancer properties. This compound has been tested in preclinical models of inflammatory bowel disease, multiple sclerosis, neuropathic pain, and cancer, showing promising results.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12(2)13-4-6-14(7-5-13)16(19)17-15-8-10-18(3)11-9-15/h4-7,12,15H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUVVRQRHUQQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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